Cas no 825-56-9 (2-Phenyl-1,3,4-oxadiazole)

2-Phenyl-1,3,4-oxadiazole structure
2-Phenyl-1,3,4-oxadiazole structure
Product Name:2-Phenyl-1,3,4-oxadiazole
CAS 번호:825-56-9
MF:C8H6N2O
메가와트:146.14604139328
MDL:MFCD00491613
CID:839347
PubChem ID:13217
Update Time:2024-10-27

2-Phenyl-1,3,4-oxadiazole 화학적 및 물리적 성질

이름 및 식별자

    • 2-phenyl-1,3,4-oxadiazole
    • 1,3,4-OXADIAZOLE, 2-PHENYL-
    • 1,3,4-OXADIAZOLE,2-PHENYL
    • 2-Fenil-1,3,4-ossadiazolo [Italian]
    • 2-phenyl-[1,3,4]oxadiazole
    • 5-phenyl-1,3,4-oxadiazole
    • Phenyl-[1,3,4]oxadiazol
    • phenyl-[1,3,4]oxadiazole
    • 2-Phenyloxadiazole
    • NSC 94884
    • 2-Fenil-1,3,4-ossadiazolo
    • NSC94884
    • C11H9IN2O
    • 2-Phenyl-1,3,4-oxadiazol
    • 1,4-Oxadiazole, 2-phenyl-
    • 2-phenyl-[1.3.4]oxadiazole
    • 2-phenyl-[1.3.4]-oxadiazole
    • 2-phenyl-[1,3,4]-oxadiazole
    • ZEOMRHKTIYBETG-UHFFFAOYSA-N
    • 2-Phenyl-1,3,4-oxadiazole (ACI)
    • 2-Phenyloxadiazole;5-Phenyl-1,3,4-Oxadiazole
    • SY179350
    • BRN 0118804
    • 4-27-00-07140 (Beilstein Handbook Reference)
    • SCHEMBL9555
    • BDBM600907
    • CS-0119950
    • AKOS002300438
    • EN300-44953
    • 825-56-9
    • DTXSID80231799
    • MFCD00491613
    • AS-58422
    • CHEMBL2269004
    • DB-025924
    • Z55670800
    • NSC-94884
    • BCP27494
    • D71189
    • STK408136
    • US11634391, Compound 144
    • 2-Phenyl-1,3,4-oxadiazole
    • MDL: MFCD00491613
    • 인치: 1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H
    • InChIKey: ZEOMRHKTIYBETG-UHFFFAOYSA-N
    • 미소: N1=COC(C2C=CC=CC=2)=N1
    • BRN: 0118804

계산된 속성

  • 정밀분자량: 146.04800
  • 동위원소 질량: 146.048012819g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 123
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 38.9
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

  • 밀도: 1.179
  • 비등점: 254 ºC
  • 플래시 포인트: 111 ºC
  • PSA: 38.92000
  • LogP: 1.73660

2-Phenyl-1,3,4-oxadiazole 보안 정보

  • 저장 조건:Sealed in dry,2-8°C

2-Phenyl-1,3,4-oxadiazole 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    ?? ?? ??:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-Phenyl-1,3,4-oxadiazole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019114593-5g
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
5g
$499.20 2023-09-01
Fluorochem
216488-250mg
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
250mg
£69.00 2022-03-01
Fluorochem
216488-1g
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
1g
£138.00 2022-03-01
Fluorochem
216488-5g
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
5g
£418.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38165-250mg
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
250mg
¥648.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38165-1g
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
1g
¥1572.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38165-100mg
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
100mg
¥371.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38165-5g
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
5g
¥5570.0 2023-09-05
TRC
P321945-25mg
2-phenyl-1,3,4-oxadiazole
825-56-9
25mg
$ 50.00 2022-06-03
TRC
P321945-50mg
2-phenyl-1,3,4-oxadiazole
825-56-9
50mg
$ 70.00 2022-06-03

2-Phenyl-1,3,4-oxadiazole 합성 방법

합성 방법 1

반응 조건
1.1 overnight, 120 °C
참조
Pd(OAc)2 catalyzed C-H activation of 1,3,4-oxadiazoles and their direct oxidative coupling with benzothiazoles and aryl boronic acids using Cu(OAc)2 as an oxidant
Salvanna, N.; et al, Tetrahedron, 2013, 69(9), 2220-2225

합성 방법 2

반응 조건
1.1 Solvents: Dichloromethane ;  10 min, rt
참조
Novel, fast and efficient one-pot sonochemical synthesis of 2-aryl-1,3,4-oxadiazoles
Rouhani, Morteza; et al, Ultrasonics Sonochemistry, 2014, 21(1), 262-267

합성 방법 3

반응 조건
1.1 Solvents: Dichloromethane ;  rt
참조
N-(triphenylphosphoranylidene) isocyanamide
Lindstrom, Johan, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: Dimethyl sulfoxide ,  Water ;  110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 5

반응 조건
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 6

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ;  1 h, 100 °C
참조
[4+1] cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5
Wang, Ya; et al, Chinese Chemical Letters, 2022, 33(3), 1511-1514

합성 방법 7

반응 조건
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 8

반응 조건
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 9

반응 조건
1.1 Reagents: Oxygen ,  Copper bromide (CuBr2) Solvents: Dimethylformamide ;  0.75 h, 150 °C
참조
Ligand-free Cu(II)-mediated aerobic oxidations of aldehyde hydrazones leading to N,N'-diacylhydrazines and 1,3,4-oxadiazoles
Liu, Lei; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2585-2592

합성 방법 10

반응 조건
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 11

반응 조건
1.1 Reagents: Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (T-… Solvents: Tetrahydrofuran ;  25 °C; 5 min, 25 °C
1.2 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  2 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases
Schwaerzer, Kuno; et al, Organic Letters, 2020, 22(5), 1899-1902

합성 방법 12

반응 조건
1.1 Reagents: Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
1.2 Reagents: Potassium carbonate ,  Oxygen ;  2 h, 120 °C
참조
Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond
Fan, Yuxing; et al, Journal of Organic Chemistry, 2016, 81(15), 6820-6825

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: Dimethyl sulfoxide ,  Water ;  110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 14

반응 조건
1.1 12 h, reflux
참조
Palladium-Catalyzed Domino Allenamide Carbopalladation/Direct C-H Allylation of Heteroarenes: Synthesis of Primprinine and Papaverine Analogues
Hedouin, Jonathan; et al, Organic Letters, 2018, 20(19), 6027-6032

합성 방법 15

반응 조건
1.1 Solvents: Dichloromethane ;  15 min, rt; 12 h, rt
참조
One-pot synthesis of 2-aryl-1,3,4-oxadiazole derivatives as potential antibacterial agents
Karimi, Fatemeh; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(10), 1028-1033

합성 방법 16

반응 조건
1.1 Catalysts: Aluminum potassium sulfate dodecahydrate ;  rt → 100 °C; 6 h, 100 °C
참조
Alum (KAl(SO4)2.12H2O). An efficient and inexpensive catalyst for the one-pot synthesis of 1,3,4-oxadiazoles under solvent-free conditions
Dabiri, Minoo; et al, Monatshefte fuer Chemie, 2007, 138(12), 1253-1255

합성 방법 17

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Direct and efficient synthesis of dimethylformamidrazones using benzotriazole Vilsmeier reagent
Katritzky, Alan R.; et al, Journal of Organic Chemistry, 2000, 65(7), 2246-2248

합성 방법 18

반응 조건
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 19

반응 조건
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 20

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Water ;  110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 21

반응 조건
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
참조
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

합성 방법 22

반응 조건
1.1 Reagents: Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
1.2 Reagents: Potassium carbonate ,  Oxygen ;  2 h, 120 °C
참조
Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond
Fan, Yuxing; et al, Journal of Organic Chemistry, 2016, 81(15), 6820-6825

2-Phenyl-1,3,4-oxadiazole Raw materials

2-Phenyl-1,3,4-oxadiazole Preparation Products

2-Phenyl-1,3,4-oxadiazole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:825-56-9)2-Phenyl-1,3,4-oxadiazole
주문 번호:A15828
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 16:00
가격 ($):443.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:825-56-9)2-Phenyl-1,3,4-oxadiazole
주문 번호:sfd10937
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:825-56-9)2-Phenyl-1,3,4-oxadiazole
A15828
순결:99%
재다:5g
가격 ($):443.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:825-56-9)2-Phenyl-1,3,4-oxadiazole
sfd10937
순결:99.9%
재다:200kg
가격 ($):문의
Email